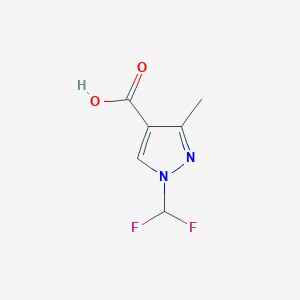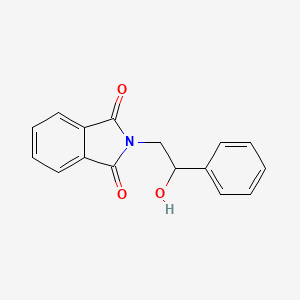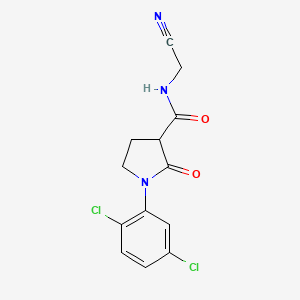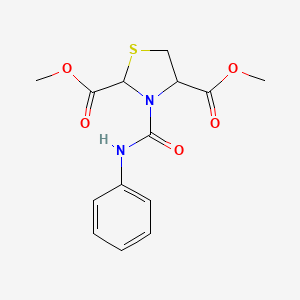
1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea is a useful research compound. Its molecular formula is C17H22N6O3S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activity
Research indicates that derivatives of the compound have been synthesized for potential use as antibacterial agents. For instance, novel heterocyclic compounds containing a sulfonamido moiety, which share structural similarities with the queried compound, have been developed and evaluated for their antibacterial efficacy. These compounds were found to exhibit high antibacterial activities, highlighting their potential as therapeutic agents against bacterial infections (Azab, Youssef, & El‐Bordany, 2013). Similarly, sulfonamide and carbamate derivatives of imatinib intermediate, incorporating elements similar to the queried compound, have shown antimicrobial properties, further supporting the potential use of these chemical structures in combating microbial infections (Chandrasekhar et al., 2018).
Anticancer Activity
A series of derivatives structurally related to the queried compound have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These studies have identified compounds that exhibit significant anticancer properties, suggesting the potential application of these chemical structures in cancer therapy (Mallesha et al., 2012).
Antioxidant Activity
Compounds synthesized from the base structure of the queried chemical have been evaluated for their antioxidant activity. These studies have discovered compounds with promising antioxidant properties, which are crucial for combating oxidative stress-related diseases (George et al., 2010).
Environmental and Agricultural Applications
Research has also extended to the environmental and agricultural sectors, where derivatives of the queried compound have been investigated for their efficacy in degrading agricultural chemicals, such as herbicides, thereby reducing environmental pollution and enhancing agricultural sustainability. Specifically, studies on the microbial degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, have shown promising results, suggesting potential applications in bioremediation (Sharma, Banerjee, & Choudhury, 2012).
Enzyme Inhibition
Compounds with structural similarities to the queried chemical have been designed and evaluated for their inhibitory effects on specific enzymes, indicating potential applications in the treatment of various diseases by modulating enzymatic activity. For example, piperazinyl-ureido sulfamates have been investigated as steroid sulfatase inhibitors, demonstrating the potential for therapeutic applications in oncology (Moi et al., 2019).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds with sulfonyl piperazine structures have been found to bind to the colchicine binding site of tubulin .
Mode of Action
It can be inferred from related compounds that it may interact with its target through the sulfonyl piperazine moiety
Biochemical Pathways
If the compound does indeed target tubulin, it could potentially affect cell division and other microtubule-dependent processes .
Pharmacokinetics
Similar compounds have been used in cell-based assays, suggesting that they can be absorbed and distributed within cells
Result of Action
If it does indeed target tubulin, it could potentially disrupt microtubule dynamics and affect cell division .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea are not fully understood yet. Compounds with similar structures have been shown to interact with enzymes such as acetylcholinesterase . These interactions can influence various biochemical reactions, potentially altering the activity of the enzyme and impacting the overall biochemical pathway .
Cellular Effects
The cellular effects of this compound are currently under investigation. Some related compounds have shown antiproliferative activity against human cancer cell lines , suggesting that this compound may also have potential effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. It’s plausible that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression, similar to other compounds in its class .
Propiedades
IUPAC Name |
1-phenyl-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c24-17(21-15-5-2-1-3-6-15)20-9-14-27(25,26)23-12-10-22(11-13-23)16-18-7-4-8-19-16/h1-8H,9-14H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIKGJNMGPXIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B3010640.png)


![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B3010646.png)
![2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3010647.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B3010649.png)

![3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3010652.png)
![5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3010653.png)
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3,4-dimethylpyridin-1-ium chloride hydrochloride](/img/structure/B3010654.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3010655.png)

![1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B3010658.png)
